molecular formula C16H16FN3O2 B1403093 1-(2-Fluoro-4-nitrophenyl)-4-phenylpiperazine CAS No. 556801-40-2

1-(2-Fluoro-4-nitrophenyl)-4-phenylpiperazine

Cat. No. B1403093
M. Wt: 301.31 g/mol
InChI Key: TWUSBZZLFHMSLQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, “1-(2-Fluoro-4-nitrophenyl)-4-(prop-2-yn-1-yl)piperazine” was synthesized and single crystals were grown successfully by slow evaporation solution growth technique at room temperature . The compound was characterized by FTIR, 1H NMR, and 13C NMR .


Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using various techniques. For example, the crystal structure of “1-(2-Fluoro-4-nitrophenyl)-4-(prop-2-yn-1-yl)piperazine” is monoclinic having a space group P2 1/c and the corresponding lattice parameters, a = 9.7366 (8) Å, b = 17.9148 (13) Å, c = 7.5270 (6) Å and β = 102.397 (8)° .


Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For instance, “1-(2-Fluoro-4-nitrophenyl)-4-(prop-2-yn-1-yl)piperazine” has been used in the synthesis of various compounds, including pharmaceuticals, agrochemicals, and other materials.


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed. For instance, “1-(2-Fluoro-4-nitrophenyl)-4-(prop-2-yn-1-yl)piperazine” is a solid . It was characterized by FTIR, 1H NMR, and 13C NMR .

Scientific Research Applications

Synthesis and Chemical Properties

  • Rapid Synthesis in Medicinal Chemistry : A study by Menteşe et al. (2015) details the synthesis of related compounds, 2-aryl-5-fluoro-6-(4-phenylpiperazin-1-yl)-1H-benzimidazoles, using microwave heating, indicating the potential for rapid and efficient production of similar compounds in medicinal chemistry (Menteşe, Yılmaz, Islamoglu, & Kahveci, 2015).

  • Innovative Drug Development : In the field of pharmacology, a study by Di Fabio et al. (2009) explores the development of novel druglike NK(1) receptor antagonists, identifying derivatives of C-phenylpiperazine that are potent and selective, suggesting a role for similar compounds in developing targeted therapies (Di Fabio et al., 2009).

  • Metal Complex Synthesis for Antimicrobial Activity : Yilmaz et al. (2003) discuss the synthesis and characterization of metal complexes with phenylpiperazine-based dithiocarbamate ligands, demonstrating their potential antimicrobial activity. This application highlights the role of such compounds in creating antimicrobial agents (Yilmaz, Yazıcılar, Cesur, Ozkanca, & Maras, 2003).

  • Pharmacological Characterization in Drug Discovery : Perregaard et al. (1995) synthesized a series of 4-phenylpiperazines and investigated their pharmacological properties, showing their high affinity for various receptors. This research provides insights into the potential for designing receptor-targeted drugs (Perregaard, Moltzen, Meier, & Sanchez, 1995).

  • Radiochemical Synthesis for Molecular Imaging : Kügler et al. (2014) describe the synthesis of substituted phenylpiperazines, which are key components in neuroligands for various receptors. This indicates its application in in vivo molecular imaging for studying receptors (Kügler, Ermert, Kaufholz, & Coenen, 2014).

  • Antioxidative Activity in Therapeutics : Šeršen et al. (2007) studied the antioxidative properties of 1-(2-benzofuran-2-yl-2-hydroxyethyl)-4-phenylpiperazines, indicating their potential as antioxidants in therapeutic applications (Šeršen, Loss, Csöllei, Popa, Vančo, & Gregáň, 2007).

Safety And Hazards

The safety and hazards of similar compounds have been noted. For example, “1-(2-fluoro-4-nitrophenyl)pyrrolidine” is classified as a combustible solid . Its flash point is not applicable .

properties

IUPAC Name

1-(2-fluoro-4-nitrophenyl)-4-phenylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16FN3O2/c17-15-12-14(20(21)22)6-7-16(15)19-10-8-18(9-11-19)13-4-2-1-3-5-13/h1-7,12H,8-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWUSBZZLFHMSLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C3=C(C=C(C=C3)[N+](=O)[O-])F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16FN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Fluoro-4-nitrophenyl)-4-phenylpiperazine

Synthesis routes and methods

Procedure details

50 ml of ethyl acetate, 13.5 ml of 4-phenyl piperazine, and 15.30 ml of diisopropyl ethyl amine were added into a 250 ml triple-neck flask. After magnetic stirring at room temperature, 9.0 ml of 3,4-difluoro-nitrobenzene was added. The reaction was carried out for 105 hours, followed by extraction with 150 ml of ethyl acetate for three times (150 ml×3). The extract was washed three times with saturated NaCl solution (150 ml×3), dried with anhydrous magnesium sulfate (MgSO4), and evaporated to dryness. An orange yellow solid was obtained which was recrystallized with a mixture of acetone and water in volumetric ratio of 9:1 to produce orange yellow crystals (23.66 g) with a yield of 96.33%.
Quantity
9 mL
Type
reactant
Reaction Step One
Quantity
13.5 mL
Type
reactant
Reaction Step Two
Quantity
15.3 mL
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two
Yield
96.33%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
M Yolal, S Basoglu, H Bektas, S Demirci… - Russian Journal of …, 2012 - Springer
3-Fluoro-4-(4-phenylpiperazin-l-yl)aniline (II) prepared from 3,4-difluoro nitrobenzene was converted to the corresponding Schiff bases (III) and (IV) by treatment with 4-…
Number of citations: 30 link.springer.com

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